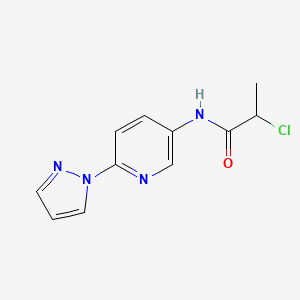

2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-8(12)11(17)15-9-3-4-10(13-7-9)16-6-2-5-14-16/h2-8H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLBGMOGFNWZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CN=C(C=C1)N2C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide typically involves the reaction of 2-chloropropanamide with 6-pyrazol-1-ylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2-(3-Chlorophenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide (CAS 1448028-94-1)

- Molecular Formula : C₁₇H₁₇ClN₆O₃

- Molecular Weight : 388.8 g/mol .

- Structural Differences: The propanamide chain is substituted with a 3-chlorophenoxy group instead of a chloro group. The pyridinyl-pyrazolyl system in the target compound is replaced with a pyridazinyl-triazolyl moiety.

- Functional Implications: The pyridazine ring (a six-membered di-aza heterocycle) and triazole may enhance hydrogen-bonding capacity compared to pyridine-pyrazole systems.

3-(6-Chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide (CAS 1435999-88-4)

- Molecular Formula : C₁₉H₁₈ClN₅O

- Molecular Weight : 367.8 g/mol .

- Structural Differences :

- A 6-chloroindole replaces the pyridinyl-pyrazolyl group.

- The triazolopyridine system introduces a fused bicyclic structure.

- The triazolopyridine moiety may confer stronger π-π stacking compared to pyrazole .

2-Chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine (CAS 538-07-8)

- Molecular Formula : C₅H₁₃Cl₂N (with ¹⁴C labeling)

- Molecular Weight : ~178 g/mol (unlabeled base) .

- Structural Differences :

- A bis-chloroethylamine structure instead of a propanamide.

- Lacks aromatic heterocycles.

- Functional Implications: The compound’s alkylating properties (due to chloroethyl groups) make it reactive, unlike the stable amide bond in the target compound.

Biological Activity

2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 239.67 g/mol. The compound features a chlorinated propanamide linked to a pyrazole and pyridine moiety, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains such as E. coli and S. aureus . The presence of the pyrazole ring enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases . The compound's mechanism likely involves the inhibition of cyclooxygenase enzymes, which play a pivotal role in inflammation pathways.

3. Anticancer Potential

The compound has been evaluated for its anticancer properties. Research has indicated that similar pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Specific studies have shown promising results against various cancer cell lines, highlighting the need for further exploration of this compound in oncological applications.

Case Studies

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could modulate receptors associated with pain and inflammation, thereby reducing symptoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.